An In-depth Technical Guide to the Spectral Analysis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
An In-depth Technical Guide to the Spectral Analysis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents.[1] Its rigid, planar structure and specific functional group arrangement make it a valuable scaffold in drug design, particularly for targeting kinases and other enzymes.[2][3] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the spectral data of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure technical accuracy and field-proven insights.
Introduction: The Significance of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[4] The introduction of a fluorine atom at the 5-position and a carbonitrile group at the 3-position significantly modulates the electronic and steric properties of the molecule, influencing its binding affinity and metabolic stability. Accurate spectral analysis is therefore crucial for confirming the identity, purity, and structure of this important building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons and the N-H proton of the pyrazole ring.
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~14.5 | br s | 1H | N-H |
| ~8.7 | d | 1H | H-4 |
| ~8.4 | d | 1H | H-6 |
Causality Behind Predictions:
-
The N-H proton of the pyrazole ring is expected to be highly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, resulting in a broad singlet at a very low field (~14.5 ppm).
-
H-4 and H-6 are part of the pyridine ring and are coupled to the fluorine atom at position 5. This will result in doublet signals for each proton due to through-space coupling with the fluorine atom. Their exact chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and the fused pyrazole ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-5 (coupled to F) |
| ~145 | C-7a |
| ~140 | C-6 (coupled to F) |
| ~130 | C-4 (coupled to F) |
| ~115 | C-3a |
| ~114 | C≡N |
| ~95 | C-3 |
Causality Behind Predictions:
-
The carbons directly attached to or in close proximity to the fluorine atom (C-4, C-5, and C-6 ) will exhibit coupling with ¹⁹F, which can be observed as doublets in the proton-decoupled ¹³C spectrum.
-
The nitrile carbon (C≡N) is expected to appear around 114 ppm.
-
The quaternary carbons C-3a and C-7a will have distinct chemical shifts due to the different electronic environments of the pyrazole and pyridine rings.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.
Predicted ¹⁹F NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity |
| -120 to -140 | m |
Causality Behind Predictions:
-
The chemical shift of the fluorine atom is influenced by its electronic environment. A value in the range of -120 to -140 ppm is typical for a fluorine atom attached to an aromatic ring.
-
The multiplicity will be complex (a multiplet) due to coupling with the neighboring protons H-4 and H-6.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing properties for many organic compounds and its ability to observe exchangeable protons like N-H.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH and CH₃ groups (positive signals) and CH₂ groups (negative signals). Quaternary carbons will be absent in the DEPT-135 spectrum.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.
NMR Workflow Diagram
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule, which aids in structural confirmation.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 162.03 | [M]⁺ (Molecular Ion) |
| 135.03 | [M - HCN]⁺ |
Causality Behind Predictions:
-
The molecular ion peak [M]⁺ at m/z 162.03 corresponds to the exact mass of C₇H₃FN₄.[5]
-
A common fragmentation pathway for nitriles is the loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 135.03.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecule [M+H]⁺ at m/z 163.04.
-
Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, which can confirm the elemental composition.
-
Tandem MS (MS/MS): To study the fragmentation pattern, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Mass Spectrometry Workflow Diagram
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3300 | N-H stretch |
| 2230-2210 | C≡N stretch |
| 1620-1580 | C=N and C=C stretches (aromatic) |
| 1250-1000 | C-F stretch |
Causality Behind Predictions:
-
The N-H stretching vibration of the pyrazole ring will appear as a sharp to medium peak in the 3400-3300 cm⁻¹ region.
-
The nitrile (C≡N) stretch is a very characteristic and sharp peak that appears in the 2230-2210 cm⁻¹ region.
-
The aromatic C=N and C=C stretching vibrations will give rise to a series of absorptions in the 1620-1580 cm⁻¹ region.
-
The C-F stretch will be a strong absorption in the fingerprint region, typically between 1250 and 1000 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Predicted UV-Vis Spectral Data (in Methanol)
| λ_max (nm) | Transition |
| ~280-320 | π → π* |
Causality Behind Predictions:
-
The extended conjugated system of the pyrazolo[3,4-b]pyridine ring system will give rise to intense π → π* transitions in the UV region. The exact position of the maximum absorption (λ_max) will be influenced by the solvent polarity.
Experimental Protocol for UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.
-
Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Determine the λ_max and, if the concentration is known, calculate the molar absorptivity (ε).
Conclusion: A Multi-faceted Approach to Structural Elucidation
The comprehensive spectral analysis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile requires a synergistic approach, integrating data from various spectroscopic techniques. NMR spectroscopy provides the detailed framework of the molecule, Mass Spectrometry confirms its molecular weight and fragmentation, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy probes its electronic properties. The predicted data and outlined protocols in this guide serve as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound in drug discovery and development. The principles discussed herein are also applicable to the broader class of pyrazolopyridine derivatives, contributing to the advancement of medicinal chemistry.[3]
References
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Publishing. Available at: [Link]
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing. Available at: [Link]
-
A Novel and Practical Synthesis of 5‑Fluoro-1-(2-fluorobenzyl)‑1H‑pyrazolo[3,4‑b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Figshare. Available at: [Link]
-
(PDF) Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents †. ResearchGate. Available at: [Link]
-
A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat | Organic Process Research & Development. ACS Publications. Available at: [Link]
-
Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Taylor & Francis. Available at: [Link]
-
A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. ACS Publications. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
-
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. Pharmaffiliates. Available at: [Link]
- Method for the production of 5-fluoro-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile. Google Patents.
-
5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. NextSDS. Available at: [Link]
-
5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. Appretech Scientific Limited. Available at: [Link]
-
5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. Changzhou YongXu. Available at: [Link]
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]
-
5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. Chemsrc. Available at: [Link]
-
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. PubChem. Available at: [Link]
-
¹⁹F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3. PMC. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile,6-fluoro-(9CI). NextSDS. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available at: [Link]
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC. Available at: [Link]
-
Potential and performance of anisotropic ¹⁹F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing). Available at: [Link]
-
Fluoroazoles. II. Synthesis and ¹H and ¹⁹F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole | Request PDF. ResearchGate. Available at: [Link]
-
Studies on the Acetylation of 3,6-Diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Derivatives | Request PDF. ResearchGate. Available at: [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
Sources
- 1. WO2012028645A1 - Method for the production of 5-fluoro-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile - Google Patents [patents.google.com]
- 2. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. appretech.com [appretech.com]
